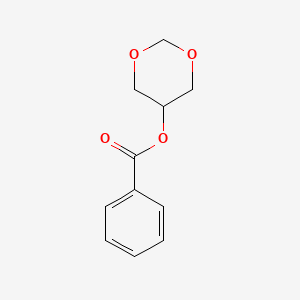
1,3-Dioxan-5-ol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-5-ol benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The benzoate group is attached to the 5th position of the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxan-5-ol benzoate can be synthesized through the acetalization of glycerol with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, resulting in a mixture of 2-phenyl-1,3-dioxan-5-ol and 2-phenyl-1,3-dioxolane-4-methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-5-ol benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoate group to an alcohol or other reduced forms.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced benzoate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxan-5-ol benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxan-5-ol benzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates. The benzoate group may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxan-5-one: A closely related compound with similar structural features but different reactivity and applications.
2-Phenyl-1,3-dioxolane-4-methanol: Another derivative of dioxane with distinct chemical properties and uses.
Uniqueness
1,3-Dioxan-5-ol benzoate is unique due to the presence of both the dioxane ring and the benzoate group, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
49784-60-3 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1,3-dioxan-5-yl benzoate |
InChI |
InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2 |
InChI Key |
GSAPYSIZQBMGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



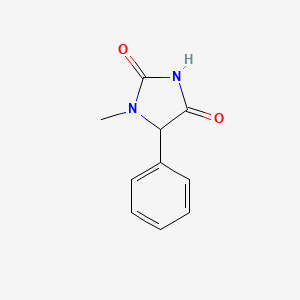
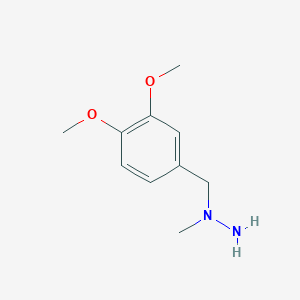

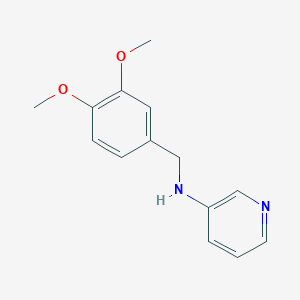
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
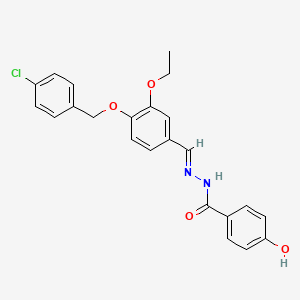
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
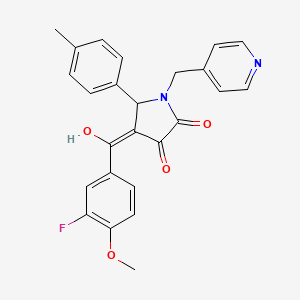
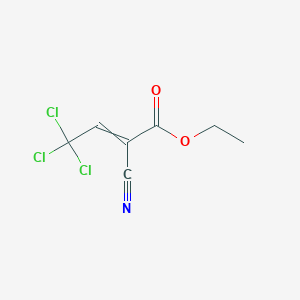
![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
